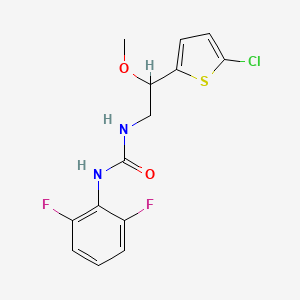

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(2,6-difluorophenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new fluorinated chalcone was synthesized in 90% yield and crystallized by a slow evaporation technique . The chemicals and solvents required for the synthesis were obtained from commercial sources and used without further purification .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques . For example, the electric parameters were calculated at the DFT/CAM-B3LYP/6-311++G (d,p) level as a function of the electric field frequency .科学的研究の応用

Corrosion Inhibition

One prominent application of similar urea derivatives is in the field of corrosion inhibition. Bahrami and Hosseini (2012) explored the inhibition effect of specific urea compounds on mild steel corrosion in acidic solutions, showcasing their potential as efficient corrosion inhibitors. The study highlighted that these compounds exhibit good performance in protecting mild steel against corrosion, especially in acidic environments. The adsorption of the inhibitors on the metal surface was found to follow the Langmuir adsorption isotherm, indicating a strong and effective adsorption process that protects the steel surface (Bahrami & Hosseini, 2012).

Cancer Research

In the realm of biomedical research, compounds with urea structures have been identified as potential anti-cancer agents. Denoyelle et al. (2012) reported that symmetrical N,N'-diarylureas act as potent activators of the eIF2α kinase heme regulated inhibitor, inhibiting cancer cell proliferation. This discovery paves the way for the development of new cancer therapeutics, highlighting the potential of urea derivatives in treating malignant diseases (Denoyelle et al., 2012).

Material Science

Urea derivatives also find applications in material science, particularly in the synthesis of novel polymers and enhancement of materials' optical properties. Shettigar et al. (2006) synthesized bis-chalcone derivatives showing significant second harmonic generation (SHG) efficiency, a key property in non-linear optical applications. The study provides a basis for using similar urea derivatives in developing materials with enhanced optical properties for applications in photonics and optoelectronics (Shettigar et al., 2006).

Environmental Science

Investigations into the environmental fate of chemicals, including pesticides, often involve compounds with urea structures. Research by Katz and Strusz (1968) on the determination of maloran (a urea-based herbicide) and its metabolites in soils contributes to understanding the environmental impact and degradation pathways of such chemicals. This knowledge is crucial for assessing the ecological safety and regulatory compliance of urea-based herbicides and pesticides (Katz & Strusz, 1968).

Pharmaceutical Development

The development of novel pharmaceuticals frequently employs urea derivatives as key intermediates or active pharmaceutical ingredients. For example, research into urea-based inhibitors of Chk1 kinase revealed potent and selective compounds that could potentiate the effects of chemotherapy in cancer treatments, underscoring the therapeutic potential of urea derivatives in oncology (Wang et al., 2005).

特性

IUPAC Name |

1-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(2,6-difluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClF2N2O2S/c1-21-10(11-5-6-12(15)22-11)7-18-14(20)19-13-8(16)3-2-4-9(13)17/h2-6,10H,7H2,1H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHGKKKKQDIELT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)NC1=C(C=CC=C1F)F)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate](/img/structure/B2466898.png)

![N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466899.png)

![N-benzyl-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2466902.png)

![3-(4-ethoxyphenyl)-7-[4-(2-phenoxypropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2466905.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2466907.png)